molecular formula C8H6ClNO4 B077292 4-Methoxy-3-nitrobenzoyl chloride CAS No. 10397-28-1

4-Methoxy-3-nitrobenzoyl chloride

Cat. No.: B077292
CAS No.: 10397-28-1
M. Wt: 215.59 g/mol
InChI Key: FUXMQFBGQSNVBM-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitrobenzoyl chloride (: 10397-28-1) is a versatile aromatic building block in organic and medicinal chemistry research. This compound, with the molecular formula C8H6ClNO4 and a molecular weight of 215.59 g/mol, is characterized by its high reactivity due to the acyl chloride functional group . Its structure incorporates both an electron-donating methoxy group and an electron-withdrawing nitro group on the benzene ring, making it a valuable scaffold for synthesizing more complex molecules, particularly amides via reactions with amines . This reagent is instrumental in the synthesis of various pharmacologically active compounds. Research demonstrates its use in constructing tetrahydroisoquinoline derivatives, which are explored as potent, subunit-selective positive allosteric modulators of NMDA receptors, specifically targeting GluN2C and GluN2D subunits for potential neurological applications . The nitro group on the ring offers a handle for further functionalization, such as reduction to an aniline, expanding its utility in multi-step synthetic pathways. Key physical properties include a predicted boiling point of approximately 357.8°C at 760 mmHg and a flash point of around 170.2°C . It is typically a liquid with a density of 1.421 g/cm³ . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care, using appropriate personal protective equipment, as acyl chlorides are moisture-sensitive and can cause irritation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-7-3-2-5(8(9)11)4-6(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXMQFBGQSNVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495068
Record name 4-Methoxy-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10397-28-1
Record name 4-Methoxy-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methoxy 3 Nitrobenzoyl Chloride

Established Synthetic Routes in Academic and Industrial Research

The primary approach to synthesizing 4-methoxy-3-nitrobenzoyl chloride involves the initial preparation of 4-methoxy-3-nitrobenzoic acid, which is then converted to the target acyl chloride.

Sequential Nitration and Methoxylation Pathways for Aromatic Precursors

The synthesis of the key intermediate, 4-methoxy-3-nitrobenzoic acid, can be achieved through various routes, often starting from commercially available aromatic compounds. One documented method involves the nitration of a methoxy-substituted benzoic acid. For instance, the nitration of 4-methoxybenzoic acid (p-anisic acid) can yield the desired 3-nitro derivative. Generally, nitration of aromatic compounds like 4-alkoxybenzoic acids is carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. google.com However, this method can sometimes lead to the formation of dinitro by-products. google.com

An alternative strategy detailed in patent literature involves a multi-step sequence starting from o-nitrophenyl methyl ether. This process includes a chloromethylation reaction followed by oxidation to the carboxylic acid. google.com

A more direct approach involves the nitration of 4-alkoxybenzoic acid using nitric acid in an inert solvent. google.com A patented process describes the reaction of 4-alkoxybenzoic acid with 40-80% nitric acid at a temperature of 30-100°C to produce 3-nitro-4-alkoxybenzoic acid. google.com

Starting MaterialReagentsProductReference
4-Alkoxybenzoic acid40-80% Nitric Acid3-Nitro-4-alkoxybenzoic acid google.com
o-Nitrophenyl methyl ether1. Formaldehyde, HCl, H₂SO₄; 2. Oxidizing agent3-Nitro-4-methoxybenzoic acid google.com

Carboxylic Acid Conversion to Acyl Chloride

Once 4-methoxy-3-nitrobenzoic acid is obtained, the carboxylic acid functional group is converted to an acyl chloride. This is a common transformation in organic synthesis, and several reagents are effective for this purpose.

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides. The reaction is typically performed by heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent or neat. A general procedure for a similar compound, 4-methoxybenzoyl chloride, involves treating 4-methoxybenzoic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in benzene (B151609) at reflux. prepchem.com The reaction proceeds to completion, and the excess thionyl chloride and solvent can be removed by distillation.

A representative reaction is as follows: CH₃OC₆H₃(NO₂)COOH + SOCl₂ → CH₃OC₆H₃(NO₂)COCl + SO₂ + HCl

SubstrateReagentConditionsProductReference
4-Methoxybenzoic acidThionyl chloride, DMF (cat.)Benzene, reflux4-Methoxybenzoyl chloride prepchem.com

Phosphorus pentachloride (PCl₅) is another effective reagent for the synthesis of acyl chlorides from carboxylic acids. The reaction typically involves mixing the carboxylic acid with solid PCl₅ and heating the mixture. For example, the preparation of p-nitrobenzoyl chloride is achieved by mixing p-nitrobenzoic acid with phosphorus pentachloride and heating on a water bath. orgsyn.org The reaction is vigorous and produces hydrogen chloride gas. The phosphorus oxychloride by-product can be removed by distillation. orgsyn.org

A typical reaction is as follows: CH₃OC₆H₃(NO₂)COOH + PCl₅ → CH₃OC₆H₃(NO₂)COCl + POCl₃ + HCl

SubstrateReagentConditionsProductReference
p-Nitrobenzoic acidPhosphorus pentachlorideHeating on a water bathp-Nitrobenzoyl chloride orgsyn.org

Advanced Purification Techniques in Research Synthesis

The purification of the final product, this compound, is crucial to ensure its suitability for subsequent reactions.

Vacuum Distillation Protocols

Vacuum distillation is a standard and effective method for purifying liquid acyl chlorides, especially those with high boiling points or those that are thermally sensitive. For substituted benzoyl chlorides, distillation under reduced pressure is the method of choice for purification. google.com For instance, the purification of p-nitrobenzoyl chloride is achieved by distillation under reduced pressure (155°C at 20 mmHg). orgsyn.orgprepchem.com Similarly, other substituted benzoyl chlorides are purified via distillation through a packed column under vacuum to achieve high purity (>99.5%). google.com This technique allows for the separation of the acyl chloride from non-volatile impurities and by-products from the chlorination reaction.

CompoundBoiling Point (°C)Pressure (mmHg/mbar)PurityReference
p-Nitrobenzoyl chloride15520- orgsyn.orgprepchem.com
2,6-Difluorobenzoyl chloride125145 mbar>99.5% google.com
4-Fluorobenzoyl chloride9440 mbar>99.5% google.com
Benzoyl chloride-1-2High

Recrystallization Procedures from Aprotic Solents

The selection of an appropriate aprotic solvent is paramount for successful recrystallization. An ideal solvent will dissolve the crude this compound at an elevated temperature but will exhibit limited solvating power at lower temperatures, thereby allowing for the formation of pure crystals upon cooling. The crude product is typically dissolved in a minimal amount of the hot aprotic solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The clear, hot solution is then allowed to cool slowly and undisturbed, which facilitates the growth of well-defined crystals of the purified compound. The resulting crystals are subsequently collected by filtration and washed with a small amount of the cold solvent to remove any residual soluble impurities.

While specific literature detailing the recrystallization of this compound is not abundant, established procedures for structurally similar compounds provide valuable insights into effective solvent choices. For instance, the related compound 4-nitrobenzoyl chloride has been successfully recrystallized from carbon tetrachloride and ligroin. prepchem.comorgsyn.org Similarly, the purification of 4-methoxybenzoyl chloride has been achieved using a benzene-hexane mixture. prepchem.com For another related compound, 3-nitro-4-methoxy-benzenesulfonyl-chloride, a mixture of diethyl ether and hexane (B92381) proved to be an effective recrystallization solvent. prepchem.com These examples suggest that non-polar or moderately polar aprotic solvents, and mixtures thereof, are likely to be suitable for the purification of this compound.

The general procedure involves dissolving the crude this compound in a suitable aprotic solvent at its boiling point. The solution is then allowed to cool to room temperature, followed by further cooling in an ice bath to maximize the yield of the recrystallized product. The purified crystals are then isolated by vacuum filtration.

Below is a table summarizing potential aprotic solvents for the recrystallization of this compound based on the purification of analogous compounds.

Aprotic Solvent/MixtureRationale for SelectionGeneral Procedure Notes
Carbon TetrachlorideEffective for the recrystallization of the structurally similar 4-nitrobenzoyl chloride. prepchem.comorgsyn.orgRequires careful handling due to toxicity. The crude material is dissolved in hot carbon tetrachloride and allowed to cool for crystallization.
Benzene-HexaneUsed for the recrystallization of 4-methoxybenzoyl chloride. prepchem.com The mixture allows for fine-tuning of solvent polarity.The crude solid is dissolved in hot benzene, and hexane is added until turbidity is observed. The solution is then cooled to induce crystallization.
Diethyl Ether-HexaneProven effective for the recrystallization of 3-nitro-4-methoxy-benzenesulfonyl-chloride. prepchem.com This mixture offers good solubility at high temperatures and poor solubility at low temperatures.The compound is dissolved in a minimal amount of hot diethyl ether, followed by the addition of hexane to initiate precipitation. Slow cooling is recommended.
LigroinA non-polar aprotic solvent successfully used for recrystallizing 4-nitrobenzoyl chloride. orgsyn.orgThe crude product is dissolved in hot ligroin and the solution is cooled to yield purified crystals.

Reactivity and Reaction Mechanism Investigations of 4 Methoxy 3 Nitrobenzoyl Chloride

Acylating Agent Properties and Mechanistic Insights

The primary reactivity of 4-methoxy-3-nitrobenzoyl chloride stems from its acyl chloride group (-COCl). The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This electrophilicity makes it a potent acylating agent, readily reacting with various nucleophiles.

The principal reaction mechanism for acyl chlorides is nucleophilic acyl substitution. This process generally occurs via a two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by the elimination of the chloride ion, which is an excellent leaving group.

This compound reacts with primary and secondary amines to form the corresponding N-substituted amides. The reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk

The mechanism begins with the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. chemguide.co.ukyoutube.com This addition step leads to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom bears a positive charge. chemguide.co.uk The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion. chemguide.co.uk A final deprotonation step, often facilitated by a second equivalent of the amine or another base, neutralizes the positive charge on the nitrogen, yielding the stable amide product and an ammonium (B1175870) chloride salt. chemguide.co.ukchemguide.co.uk This type of reaction is often referred to as the Schotten-Baumann reaction, particularly when conducted in the presence of a base like sodium hydroxide (B78521) in a two-phase system. youtube.commdpi.com

Table 1: Amide Synthesis via Nucleophilic Acyl Substitution

Nucleophile (Amine) Reagent Product
Primary Amine (R-NH₂) This compound N-Alkyl/Aryl-4-methoxy-3-nitrobenzamide
Secondary Amine (R₂-NH) This compound N,N-Dialkyl/Aryl-4-methoxy-3-nitrobenzamide

This table illustrates the expected products from the reaction of this compound with different classes of amines.

In the presence of alcohols, this compound undergoes esterification to produce the corresponding esters. This transformation also follows the nucleophilic acyl substitution pathway. chemguide.co.ukrsc.org

The reaction is initiated when a lone pair of electrons on the alcohol's oxygen atom performs a nucleophilic attack on the carbonyl carbon. chemguide.co.uk This results in a tetrahedral intermediate. The subsequent elimination stage involves the reformation of the carbonyl double bond and the departure of the chloride ion. chemguide.co.uk A weak base, such as pyridine (B92270) or triethylamine (B128534), is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, driving the reaction to completion. rsc.orgnih.gov

Table 2: Ester Synthesis via Nucleophilic Acyl Substitution

Nucleophile (Alcohol) Reagent Product
Primary Alcohol (R-OH) This compound Alkyl 4-methoxy-3-nitrobenzoate
Secondary Alcohol (R₂-CHOH) This compound sec-Alkyl 4-methoxy-3-nitrobenzoate

This table shows the expected ester products from the reaction of this compound with various alcohols.

Analogous to its reactions with amines and alcohols, this compound can react with thiols to yield thioesters. Thiols are generally more nucleophilic than their corresponding alcohols, and the reaction proceeds readily.

The mechanism is parallel to that of ester synthesis. The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the chloride ion to afford the thioester. As with alcoholysis, a base is typically employed to scavenge the generated HCl.

Table 3: Thioester Synthesis via Nucleophilic Acyl Substitution

Nucleophile (Thiol) Reagent Product
Primary Thiol (R-SH) This compound S-Alkyl 4-methoxy-3-nitrobenzothioate

This table outlines the expected thioester products from the reaction of this compound with thiols.

Nucleophilic Acyl Substitution Pathways

Transformations of the Nitro Group

The nitro group on the aromatic ring is also a site of significant reactivity, primarily involving reduction to an amino group.

The nitro group of this compound (or more commonly, its ester or amide derivatives to avoid side reactions with the acyl chloride) can be reduced to a primary amino group (-NH₂) using various catalytic systems. This transformation is a cornerstone of synthetic chemistry, providing a route to aromatic amines. wikipedia.orgnih.gov

Catalytic hydrogenation is a widely used method. commonorganicchemistry.com This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. wikipedia.orgcommonorganicchemistry.com Palladium on carbon (Pd/C) is a highly effective and common choice for this reduction. commonorganicchemistry.comscispace.com Other catalysts such as platinum(IV) oxide (PtO₂) and Raney nickel are also employed. wikipedia.orgcommonorganicchemistry.com

Alternatively, the reduction can be achieved using metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). scispace.com Tin(II) chloride (SnCl₂) is another mild and effective reagent for the chemoselective reduction of nitro groups, particularly in the presence of other reducible functional groups. commonorganicchemistry.com

The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible groups are present in the molecule. For instance, milder conditions are chosen to avoid the reduction of the carbonyl group in an ester or amide derivative.

Table 4: Common Reagents for Nitro Group Reduction

Reagent System Description
H₂/Pd-C Catalytic hydrogenation; a common and efficient method. commonorganicchemistry.com
H₂/Raney Ni Catalytic hydrogenation; useful when avoiding dehalogenation. commonorganicchemistry.com
Fe/HCl or Fe/CH₃COOH Metal-acid reduction; a classic and cost-effective method. commonorganicchemistry.com
SnCl₂/HCl A mild reducing agent, often used for selective reductions. commonorganicchemistry.com

This table summarizes various established methods for the reduction of aromatic nitro groups to amines, which are applicable to derivatives of this compound.

Metal Hydride Mediated Reductions

The reduction of this compound using metal hydrides presents multiple potential reaction pathways due to the presence of two reducible functional groups: the acyl chloride and the nitro group. The outcome of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the acyl chloride and the nitro group. The acyl chloride is typically reduced to a primary alcohol, while the nitro group is reduced to a primary amine. Therefore, the reaction of this compound with a sufficient excess of LiAlH₄ would be expected to yield (4-amino-3-methoxyphenyl)methanol.

In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally selective for the reduction of aldehydes, ketones, and acyl chlorides, without affecting less reactive groups like nitroarenes under standard conditions. Thus, treating this compound with NaBH₄ would likely result in the selective reduction of the acyl chloride to the corresponding alcohol, (4-methoxy-3-nitrophenyl)methanol, leaving the nitro group intact.

Catalytic hydrogenation (e.g., H₂ with a Palladium catalyst) is another method that can be employed, often targeting the reduction of the nitro group to an amine. The selectivity between the functional groups can often be controlled by the specific catalyst and conditions used.

Table 1: Predicted Products of Metal Hydride Reduction

Reagent Predicted Major Product Compound Name
Lithium Aluminum Hydride (LiAlH₄) (4-amino-3-methoxyphenyl)methanol (4-amino-3-methoxyphenyl)methanol

Hydrolytic Pathways and Resulting Products

Acyl chlorides are highly reactive towards nucleophiles, including water. The hydrolysis of this compound is a vigorous and typically exothermic reaction that proceeds through a nucleophilic acyl substitution mechanism. In this pathway, a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the corresponding carboxylic acid.

The primary product of the complete hydrolysis of this compound is 4-Methoxy-3-nitrobenzoic acid . google.com The reaction also produces hydrogen chloride as a byproduct. Due to the reactivity of the acyl chloride, it will readily decompose in the presence of atmospheric moisture. nih.gov Therefore, it must be handled under anhydrous conditions to maintain its integrity. The formation of 4-Methoxy-3-nitrobenzoic acid via oxidation of related starting materials is a documented process, confirming the stability of the resulting carboxylic acid. google.com

Table 2: Hydrolysis Reaction of this compound

Reactant Reagent Product Byproduct

Influences of Substituents on Reaction Kinetics and Selectivity

The reactivity of the acyl chloride group in this compound is significantly influenced by the electronic properties of the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) substituents on the benzene (B151609) ring. wikipedia.org These effects modulate the electrophilicity of the carbonyl carbon, which is the site of nucleophilic attack.

Nitro Group (-NO₂): The nitro group at the meta-position (C3) is a powerful electron-withdrawing group (EWG). It deactivates the benzene ring towards electrophilic substitution but, more importantly for this context, it increases the reactivity of the acyl chloride towards nucleophiles. It exerts a strong negative inductive effect (-I) and a negative mesomeric (resonance) effect (-M). wikipedia.org By withdrawing electron density from the carbonyl carbon, the nitro group enhances its partial positive charge, making it more susceptible to attack by nucleophiles. wikipedia.org

Methoxy Group (-OCH₃): The methoxy group at the para-position (C4) exhibits a dual electronic nature. It is electron-withdrawing through its inductive effect (-I) but is a strong electron-donating group through its positive mesomeric effect (+M). wikipedia.org In the case of para-substitution, the resonance effect typically dominates, pushing electron density into the ring and towards the acyl chloride group. This electron-donating effect would tend to decrease the electrophilicity of the carbonyl carbon, thereby reducing its reactivity towards nucleophiles.

Steric hindrance refers to the spatial arrangement of atoms in a molecule that may impede a chemical reaction. youtube.com In this compound, the key functional groups are the acyl chloride at C1, the nitro group at C3, and the methoxy group at C4.

The acyl chloride group is relatively unhindered. The substituents are not in the ortho-positions (C2 or C6), which are the positions that would cause the most significant steric clash with an incoming nucleophile attacking the carbonyl carbon. youtube.comnih.gov The absence of ortho-substituents means that the reaction pathway for nucleophilic acyl substitution is generally open. rsc.org While the nitro group at the C3 position is relatively bulky, its location does not typically create significant steric hindrance for reactions at the C1 position. Therefore, steric effects are not considered a dominant factor in governing the reactivity of this compound, allowing the electronic effects of the substituents to be the primary drivers of its reaction kinetics and selectivity. ncert.nic.in

Thermal Decomposition and Catalyzed Reactions

The thermal stability of nitrated aromatic compounds can be a significant concern. Nitrated benzoyl chlorides, particularly ortho-isomers, have been reported to undergo violent decomposition, sometimes explosively, upon heating or attempted distillation. nih.gov The decomposition of 2-nitrobenzoyl chloride has been shown to be a strongly condition-dependent and highly exothermic process. nih.gov While this compound is not an ortho-nitrated isomer, the presence of the nitro group suggests that it should be handled with care at elevated temperatures, and a thorough thermal hazard assessment would be necessary before any large-scale heating is performed.

In the realm of synthetic applications, aroyl chlorides are valuable precursors in various transition metal-catalyzed reactions. nih.gov this compound could potentially be used in reactions such as:

Friedel-Crafts Acylation: To introduce the 4-methoxy-3-nitrobenzoyl group onto another aromatic ring.

Cross-Coupling Reactions: In palladium-catalyzed reactions, such as Suzuki, Heck, or Sonogashira couplings, although the reactivity can be complex. Electron-withdrawing groups on the aroyl chloride can sometimes promote competing decarbonylative pathways. nih.gov

Esterification and Amidation: The reaction with alcohols, phenols, or amines to form the corresponding esters or amides is a fundamental transformation of acyl chlorides. libretexts.org

The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group can influence the yield and selectivity of these catalyzed reactions. nih.gov

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
(4-amino-3-methoxyphenyl)methanol
(4-methoxy-3-nitrophenyl)methanol
4-Methoxy-3-nitrobenzoic acid
Lithium aluminum hydride
Sodium borohydride
Hydrogen chloride
2-nitrobenzoyl chloride

Applications of 4 Methoxy 3 Nitrobenzoyl Chloride in Advanced Organic Synthesis

Role as an Intermediate in Complex Organic Molecule Construction

As a reactive intermediate, 4-methoxy-3-nitrobenzoyl chloride is primarily used as an acylating agent. The highly electrophilic carbon atom in the acyl chloride group readily reacts with various nucleophiles, allowing for the introduction of the 4-methoxy-3-nitrobenzoyl moiety into a wide range of molecular structures. This reactivity is central to its role in constructing elaborate organic compounds.

Benzoyl chloride derivatives, particularly those with nitro substitutions, are recognized as important intermediates in the synthesis of pharmaceuticals. chemimpex.com The this compound molecule can serve as a foundational component in the development of new drug candidates. solubilityofthings.com Its structure allows chemists to build more complex molecules by attaching it to other scaffolds, with the methoxy (B1213986) and nitro groups influencing the electronic properties and potential biological interactions of the final compound. This facilitates the efficient construction of novel and diverse structures essential for drug discovery programs. chemimpex.com

Similar to its role in pharmaceuticals, this compound and related compounds are utilized in the synthesis of new agrochemicals. chemimpex.comsolubilityofthings.com The ability to introduce the substituted benzoyl group is a key step in creating new pesticides, herbicides, and fungicides. The specific substitution pattern on the aromatic ring is crucial for tailoring the biological activity and selectivity of the final agrochemical product.

A core strategy in modern chemical synthesis is the creation of compound libraries with diverse structures for screening and development. This compound is an ideal starting point for such efforts. By reacting it with a variety of nucleophiles—such as amines, alcohols, or thiols—a multitude of derivatives can be generated from a single, readily available precursor. For instance, reacting the acid chloride with different amines leads to a library of amides, while using various alcohols produces a range of esters. This approach allows for the systematic exploration of chemical space and the rapid generation of new molecular frameworks for further investigation.

Derivatization Strategies in Chemical Research

The reactivity of the acyl chloride functional group is the cornerstone of derivatization strategies involving this compound. These strategies are widely employed to modify existing molecules or to prepare new compounds for specific analytical or synthetic needs.

Hydroxyl (-OH) groups are common in many organic molecules, including alcohols, phenols, and complex natural products. This compound provides a direct method for the functionalization of these groups through acylation. The reaction involves the nucleophilic attack of the hydroxyl's oxygen atom on the carbonyl carbon of the acid chloride, resulting in the formation of a stable ester and the elimination of hydrogen chloride (HCl). This process effectively converts the hydroxyl group into a 4-methoxy-3-nitrobenzoate ester, altering the parent molecule's physical and chemical properties. This type of derivatization is a fundamental transformation in organic synthesis. rsc.org

The synthesis of esters from this compound is a common and highly efficient process. Typically, the reaction is performed by treating an alcohol with the acid chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. nih.gov The resulting esters can be the final target molecules or may serve as intermediates for further transformations. For example, the ester group can act as a protecting group for a carboxylic acid or be subjected to further reactions. The esterification reaction itself is often reversible, and to achieve high yields, it is common to remove byproducts as they form to shift the equilibrium toward the desired product. byjus.com

Interactive Data Table: Properties of Related Benzoyl Chlorides

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormCAS Number
This compoundC₈H₆ClNO₄215.59Data Not Available10459-30-0
4-Nitrobenzoyl chlorideC₇H₄ClNO₃185.56Light orange to yellow to green powder122-04-3
3-Nitrobenzoyl chlorideC₇H₄ClNO₃185.56Solid121-90-4
4-Methyl-3-nitrobenzoyl chlorideC₈H₆ClNO₃199.59Liquid10397-30-5

Interactive Data Table: General Reaction for Ester Synthesis

This table outlines a typical procedure for synthesizing an ester from a benzoyl chloride derivative and an alcohol, based on established laboratory methods. rsc.org

StepDescriptionReactantsReagents/ConditionsProduct(s)
1. ReactionThe alcohol is reacted with the acid chloride.This compound, Alcohol (R-OH)Heating under reflux. A base (e.g., pyridine) may be added to scavenge HCl.4-Methoxy-3-nitrobenzoate ester (R-O-CO-C₆H₃(OCH₃)(NO₂)), HCl
2. Work-upThe crude reaction mixture is neutralized and washed.Crude product mixtureAqueous sodium hydrogen carbonate solution, WaterWashed organic layer containing the ester
3. Isolation & PurificationThe final product is isolated from the solvent and purified.Ester in organic solventAnhydrous magnesium sulfate (B86663) (drying agent), Recrystallization or solvent evaporationPurified 4-Methoxy-3-nitrobenzoate ester

Contribution to Heterocyclic Chemistry

The reactivity of the acyl chloride group in this compound makes it a key reagent in the synthesis of various heterocyclic compounds. Its ability to readily undergo acylation reactions is fundamental to the construction of these complex molecular architectures.

Synthesis of Oxadiazole Derivatives via Acylation

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. jchemrev.commdpi.com A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the acylation of acid hydrazides with acid chlorides, followed by cyclodehydration of the resulting N,N'-diacylhydrazine intermediate. unb.canih.gov

In this synthetic strategy, this compound can serve as the acylating agent. The reaction commences with the nucleophilic attack of the terminal nitrogen of an acid hydrazide on the electrophilic carbonyl carbon of this compound. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The subsequent N,N'-diacylhydrazine intermediate can then be cyclized to the corresponding 1,3,4-oxadiazole (B1194373) using a dehydrating agent such as phosphorus oxychloride or thionyl chloride. unb.cagoogle.com While direct literature examples specifying this compound are not prevalent, the established reactivity of analogous acid chlorides, such as 4-nitrobenzoyl chloride, in similar transformations strongly supports its utility in this context. nih.gov

Reactant 1Reactant 2ProductReaction ConditionsReference
Acid HydrazideThis compound2-(4-Methoxy-3-nitrophenyl)-5-substituted-1,3,4-oxadiazoleBase (e.g., pyridine, triethylamine), followed by dehydrating agent (e.g., POCl₃, SOCl₂) unb.canih.govgoogle.com

Construction of Benzofuran (B130515) Derivatives

Benzofurans are another important class of heterocyclic compounds widely found in natural products and pharmaceuticals, exhibiting a broad range of biological activities. nih.govnih.gov The Friedel-Crafts acylation is a powerful tool for the synthesis of aryl ketones, which can be key intermediates in the construction of the benzofuran ring system. uni-stuttgart.deyoutube.com

This compound can be employed as the acylating agent in the Friedel-Crafts acylation of activated aromatic or heterocyclic substrates. For instance, the acylation of a substituted phenol (B47542) or another electron-rich aromatic compound can lead to the formation of a ketone intermediate, which can then undergo intramolecular cyclization to form the benzofuran ring. A notable example from patent literature describes the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran (B137315) with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like ferric chloride to produce 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran. google.com This demonstrates the feasibility of using methoxy-substituted benzoyl chlorides in the synthesis of complex benzofuran derivatives. The reaction conditions for such transformations are critical and often require careful optimization of the Lewis acid catalyst and solvent system.

Aromatic SubstrateAcylating AgentProductCatalystReference
2-Butyl-5-nitrobenzofuran4-Methoxybenzoyl chloride2-Butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuranFerric Chloride (FeCl₃) google.com
Activated Aromatic CompoundThis compound(4-Methoxy-3-nitrophenyl)(aryl)methanoneLewis Acid (e.g., AlCl₃, FeCl₃) uni-stuttgart.degoogle.com

Utility in Polymer Science and Material Chemistry

The unique electronic properties conferred by the methoxy and nitro substituents make this compound a valuable monomer and functionalizing agent in polymer and materials science. The presence of the reactive acyl chloride group allows for its incorporation into polymer backbones or its attachment to polymer surfaces, thereby modifying the material's properties.

The nitro group, being a strong electron-withdrawing group, can enhance the electron affinity of materials, a desirable characteristic for applications in conductive polymers and electronic devices. researchgate.netekb.egnih.gov Polymers functionalized with nitroaromatic compounds have been investigated for their potential in gas separation and storage, particularly for carbon dioxide capture, due to the favorable interactions between the nitro groups and CO2 molecules. While specific studies on polymers derived from this compound are not extensively documented, the principles of polymer functionalization suggest its potential utility. For example, it could be reacted with polymers containing hydroxyl or amine functionalities to introduce the 4-methoxy-3-nitrophenyl moiety.

Polymer/MonomerFunctionalizing Agent/ComonomerResulting Functionality/PolymerPotential ApplicationReference
Polymer with -OH or -NH₂ groupsThis compoundPolymer with pendant 4-methoxy-3-nitrophenyl ester or amide groupsModified surface properties, gas separation researchgate.netnih.gov
---This compoundCopolyester or CopolyamideSpecialty polymers with tailored electronic properties researchgate.netnih.gov

Application in Specialty Chemical and Dye Industries

This compound serves as a key intermediate in the synthesis of specialty chemicals, particularly in the dye industry. google.com The chromophoric properties of the nitroaromatic system, combined with the ability to further modify the molecule, make it a valuable precursor for a range of colorants.

A significant application lies in the production of azo dyes. unb.ca The synthesis typically involves the reduction of the nitro group on the this compound derivative to an amino group. This resulting aromatic amine can then be diazotized and coupled with a suitable coupling component to form a highly colored azo compound. nih.gov A Chinese patent highlights that the acyl chloride of 3-nitro-4-methoxybenzoic acid is a crucial intermediate for synthesizing important organic red pigments, such as C.I. Pigment Red 31, 146, 176, and 184. google.com The process involves the reaction of the acyl chloride with an aniline (B41778) derivative, followed by reduction of the nitro group to generate a key pigment intermediate. google.com

IntermediateApplicationResulting Product ClassSpecific ExamplesReference
This compoundSynthesis of pigment intermediatesAzo Dyes and PigmentsC.I. Pigment Red 31, 146, 176, 184 google.com
4-Nitrobenzoyl chloride (related compound)Synthesis of azo dyesAzo DyesVarious Azo Dyes

Advanced Research and Analytical Methodologies

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the properties and reactivity of 4-Methoxy-3-nitrobenzoyl chloride. By simulating molecular behavior, researchers can predict reaction outcomes, understand complex mechanisms, and interpret spectroscopic data without the need for extensive laboratory work. These methods range from quantum mechanical calculations on single molecules to large-scale simulations of molecules in solution.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing the reaction pathways of complex organic molecules. DFT calculations can map the potential energy surface of a reaction, identifying the lowest energy paths from reactants to products. This involves locating stable intermediates and the transition states that connect them, providing a detailed, step-by-step view of the reaction mechanism. For substituted benzoyl chlorides, DFT is instrumental in understanding how different functional groups influence the reaction's progress and energy requirements. rsc.org

The hallmark reaction of acyl chlorides is nucleophilic acyl substitution. For this compound, a nucleophile attacks the electrophilic carbonyl carbon. DFT can model the geometry and energy of the transition state for this addition. This process typically involves the formation of a transient tetrahedral intermediate. Calculations can reveal that for related systems, the reaction may proceed synchronously via an S_N2-like mechanism, characterized by a single transition state. rsc.org The modeling helps in visualizing the bond-forming and bond-breaking processes and quantifying the energy barrier (activation energy) that must be overcome for the reaction to proceed.

The substituents on the aromatic ring—the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group—exert significant electronic effects that dictate the reactivity of this compound. DFT calculations can quantify these effects. By analyzing the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can predict the molecule's susceptibility to nucleophilic attack. For instance, electron-withdrawing groups are known to increase the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate. wikipedia.org This predictive capability is crucial for designing new synthetic routes and understanding why certain reaction pathways are favored over others. rsc.org

Molecular Dynamics Simulations for Solvent Effects on Reaction Kinetics

While quantum calculations often model molecules in the gas phase, real-world reactions occur in solution, where solvent interactions are critical. substack.com Molecular dynamics (MD) simulations are employed to study these effects. pku.edu.cnresearchgate.net An MD simulation models the explicit interactions between the solute (this compound) and a large number of solvent molecules over time. substack.com

By running simulations in different solvents, researchers can observe how solvent molecules arrange around the reactant and the transition state. This "solvation shell" can stabilize or destabilize these species, thereby altering the activation energy and influencing the reaction rate. nih.govmiami.edu For example, polar solvents might stabilize a charge-separated transition state more effectively than nonpolar solvents, leading to faster kinetics. MD simulations provide a dynamic picture of these interactions, offering insights that are inaccessible to static, gas-phase models. pku.edu.cn

Quantum Chemical Calculations for Electronic Structure and Interactions

Below is a table of computed properties for a closely related compound, 4-Methyl-3-nitrobenzoyl chloride, which illustrates the type of data generated from such calculations.

PropertyValue
Molecular Formula C8H6ClNO3
Molecular Weight 199.59 g/mol
Refractive Index (n20/D) 1.581
Boiling Point 185 °C / 36 mmHg
Melting Point 20-21 °C
Density 1.37 g/mL at 25 °C
Data for the related compound 4-Methyl-3-nitrobenzoyl chloride, as specific computed data for the title compound is not readily available in public databases. sigmaaldrich.com

In Silico Screening and Database Integration (e.g., PubChem Data Mining)

Large chemical databases like PubChem serve as vast repositories for chemical information, including computed properties for millions of compounds. nih.gov This data can be mined in a process known as in silico screening. Researchers can search for molecules with specific structural features or desired computed properties (e.g., low energy conformations, specific electronic characteristics) to identify candidates for further study. For a compound like this compound, its data, or data from analogous structures, can be used to build quantitative structure-activity relationship (QSAR) models. These models correlate structural or computed properties with experimental outcomes, enabling the prediction of the properties or activities of new, unsynthesized molecules.

Advanced Spectroscopic Characterization Methodologies

Spectroscopy is a powerful tool for elucidating the molecular structure of compounds. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. Based on the analysis of structurally similar compounds, such as 4-methoxybenzaldehyde (B44291) and 4-nitrobenzaldehyde (B150856), the anticipated chemical shifts (δ) are as follows rsc.org:

A singlet for the methoxy (-OCH₃) protons, typically appearing in the upfield region.

A set of signals in the downfield aromatic region corresponding to the three protons on the benzene (B151609) ring. The substitution pattern (methoxy at C4, nitro at C3, and benzoyl chloride at C1) will lead to a specific splitting pattern for these aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are expected for the carbonyl carbon of the benzoyl chloride, the carbons of the aromatic ring, and the methoxy carbon. The analysis of related compounds like 4-nitrobenzaldehyde and 4-methoxybenzaldehyde suggests the following approximate chemical shifts rsc.org:

The carbonyl carbon (C=O) of the acyl chloride is expected to resonate at a significantly downfield chemical shift.

The aromatic carbons will appear in the range of approximately 110-160 ppm, with their exact shifts influenced by the electron-donating methoxy group and the electron-withdrawing nitro and benzoyl chloride groups.

The methoxy carbon (-OCH₃) will be observed at a characteristic upfield position.

A detailed analysis of the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra allows for the unambiguous structural elucidation of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~3.9 Singlet -OCH₃
¹H ~7.2-8.5 Multiplet Aromatic protons
¹³C ~56 Quartet -OCH₃
¹³C ~110-160 Singlet/Doublet Aromatic carbons
¹³C ~165-170 Singlet C=O (acyl chloride)

Note: The predicted values are based on data from structurally related compounds.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the carbonyl group of the acyl chloride, the nitro group, and the ether linkage of the methoxy group.

The analysis of similar compounds such as 4-methyl-3-nitrobenzoyl chloride and 4-methoxybenzoyl chloride provides a basis for predicting the key IR absorption frequencies nist.govchemicalbook.com.

C=O Stretch (Acyl Chloride): A strong absorption band is anticipated in the region of 1750-1800 cm⁻¹, which is characteristic of the carbonyl stretching vibration in an acyl chloride.

NO₂ Stretch (Nitro Group): Two distinct absorption bands are expected for the nitro group: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1340-1360 cm⁻¹.

C-O Stretch (Ether): The C-O stretching vibration of the methoxy group will likely appear in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

The presence and positions of these absorption bands in the IR spectrum serve as a reliable confirmation of the key functional groups in this compound.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **
Acyl Chloride C=O Stretch 1750 - 1800
Nitro Group Asymmetric NO₂ Stretch 1520 - 1560
Nitro Group Symmetric NO₂ Stretch 1340 - 1360
Ether Asymmetric C-O Stretch 1200 - 1300
Ether Symmetric C-O Stretch 1000 - 1100
Aromatic C-H Stretch >3000

Note: The predicted values are based on data from structurally related compounds.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of the molecule through the analysis of its fragmentation patterns. For this compound, mass spectrometry is crucial for confirming its molecular identity and assessing its purity.

Upon ionization, typically through electron ionization (EI), the this compound molecule will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. The high-resolution mass spectrum can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation of the molecular ion provides further structural information. Based on the fragmentation patterns of related compounds like 4-methyl-3-nitrobenzoyl chloride and 4-nitrobenzoyl chloride, several characteristic fragment ions can be predicted nist.govnist.gov:

Loss of the chlorine atom to form the [M-Cl]⁺ ion.

Loss of the nitro group to form the [M-NO₂]⁺ ion.

Cleavage of the C-C bond between the carbonyl group and the aromatic ring, leading to the formation of the 4-methoxy-3-nitrophenyl cation and the benzoyl cation.

The analysis of these fragmentation patterns, in conjunction with the molecular ion peak, provides strong evidence for the structure of this compound.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Ion m/z (predicted) Description
[M]⁺ 215/217 Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
[M-Cl]⁺ 180 Loss of chlorine atom
[M-NO₂]⁺ 169/171 Loss of nitro group
[C₇H₅NO₃]⁺ 167 4-methoxy-3-nitrophenyl cation
[C₇H₄OCl]⁺ 139/141 Benzoyl cation fragment

Note: The predicted m/z values are based on the expected fragmentation of the molecule.

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic techniques are essential for separating the components of a mixture, making them invaluable for monitoring the progress of a reaction and for analyzing the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant for the analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a liquid mobile phase. This compound, being a reactive acyl chloride, is often used as a derivatizing agent to facilitate the analysis of other compounds, such as alcohols and amines sigmaaldrich.comsigmaaldrich.com.

In the context of its own analysis, HPLC can be used to monitor the synthesis of this compound from its precursor, 4-methoxy-3-nitrobenzoic acid. A reversed-phase HPLC method would typically be employed, using a non-polar stationary phase and a polar mobile phase. The separation would be based on the differences in polarity between the starting material, the product, and any potential by-products. The use of a UV detector is suitable for this analysis, as the aromatic nitro compound will absorb strongly in the UV region. The development of a robust HPLC method is crucial for ensuring the quality control of the synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds.

For the analysis of a reaction mixture containing this compound, GC-MS can be used to separate it from other volatile components, such as starting materials, solvents, and by-products. The gas chromatogram will show distinct peaks for each component, and the retention time of each peak can be used for identification. The mass spectrometer then provides a mass spectrum for each separated component, allowing for definitive identification by comparing the spectrum to a library of known compounds or by interpreting the fragmentation pattern. This technique is particularly useful for identifying impurities and for providing a comprehensive profile of the reaction mixture researchgate.net.


Q & A

Q. What are the standard synthetic routes for 4-Methoxy-3-nitrobenzoyl chloride in academic settings?

The compound is typically synthesized via sequential nitration and methoxylation of benzoyl chloride derivatives. A common approach involves nitrating 4-methoxybenzoic acid using HNO₃/H₂SO₄ under controlled temperatures (0–5°C), followed by conversion to the acyl chloride using thionyl chloride (SOCl₂) or PCl₅. Purification is achieved via vacuum distillation or recrystallization from dry aprotic solvents .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1760 cm⁻¹) and nitro (NO₂, ~1530 cm⁻¹) groups.
  • NMR (¹H and ¹³C) : Identifies substituent positions (e.g., methoxy protons at δ ~3.9 ppm, aromatic protons split by nitro/methoxy groups).
  • Mass Spectrometry : Molecular ion [M+] peak at m/z 215.59 (C₈H₆ClNO₄) and fragmentation patterns align with NIST reference data .

Q. What safety protocols are essential when handling this compound?

  • PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Moisture Avoidance : Reacts violently with water, releasing HCl gas. Store under anhydrous conditions (e.g., molecular sieves) .

Q. What are common research applications of this compound?

Primarily used as an intermediate in synthesizing:

  • Dyes/Pigments : Derivatives like 3-amino-4-methoxybenzimidazole and Red 187 .
  • Pharmaceuticals : Precursor for bioactive molecules via nucleophilic acyl substitution .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence reactivity in nucleophilic acyl substitutions?

The nitro group at the 3-position activates the carbonyl carbon by reducing electron density, enhancing electrophilicity. This directs nucleophiles (e.g., amines, alcohols) to the para position relative to the methoxy group. Kinetic studies using Hammett parameters (σ⁺) can quantify this effect .

Q. What are the decomposition pathways of this compound under thermal or catalytic conditions?

  • Thermal Decomposition : Above 80°C, exothermic decomposition releases NOₓ gases and forms polymeric residues.
  • Catalytic Decomposition : Copper salts accelerate decomposition via radical pathways, requiring strict temperature control during reactions .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives?

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading).
  • Controlled Replication : Use anhydrous solvents (e.g., dry DCM) and rigorously exclude moisture.
  • Analytical Validation : Compare HPLC/GC-MS data across studies to identify impurities or side products .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Model transition states for nucleophilic attacks (e.g., using Gaussian09 with B3LYP/6-31G* basis sets).
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics.
  • PubChem Data Mining : Cross-reference experimental spectral data with computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.